N-ACETYLAMINOMETHYLPHOSPHONATE

Description

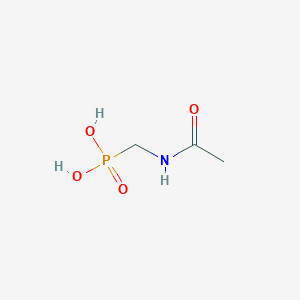

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetamidomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNUAHPLMXZWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074736 | |

| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57637-97-5 | |

| Record name | P-[(Acetylamino)methyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57637-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Acetylamino)methyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((ACETYLAMINO)METHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5QHK899XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetylaminomethylphosphonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of N-acetylaminomethylphosphonate. The information is curated to be a valuable resource for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of key concepts.

Chemical Properties and Structure

This compound, also known as (acetamidomethyl)phosphonic acid, is a synthetic organophosphorus compound. It belongs to the class of acetamides and is structurally related to (aminomethyl)phosphonic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and require experimental validation.

| Property | Value | Source |

| Molecular Formula | C₃H₈NO₄P | PubChem |

| Molecular Weight | 153.07 g/mol | PubChem |

| CAS Number | 57637-97-5 | ChemicalBook[1] |

| IUPAC Name | (acetamidomethyl)phosphonic acid | PubChem |

| Canonical SMILES | CC(=O)NCP(=O)(O)O | PubChem |

| Melting Point | 180-184 °C | Vendor Data |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in water and methanol | Vendor Data |

| pKa (predicted) | 2.25 ± 0.10 | Guidechem |

Chemical Structure

The chemical structure of this compound features a central phosphonic acid group linked to a nitrogen atom which is part of an acetamide functional group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, based on general methods for the synthesis of related aminophosphonic acids, a plausible synthetic route and analytical approach can be outlined.

Proposed Synthesis Workflow

The synthesis of this compound can be conceptually approached through the reaction of an N-acetylated amine precursor with a phosphorus source and formaldehyde. A generalized workflow for such a synthesis is depicted below. This would likely involve a variation of the Mannich reaction or the Kabachnik-Fields reaction, which are common methods for forming aminomethylphosphonates[2].

A potential synthetic approach involves the reaction of acetamide, formaldehyde, and phosphorous acid in an acidic medium, followed by hydrolysis[3][4]. The reaction mixture would be heated, and upon completion, the product could be isolated and purified through crystallization.

Analytical Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons, the methylene protons adjacent to the nitrogen and phosphorus atoms, and the N-H proton.

-

³¹P NMR: The phosphorus NMR spectrum is a key analytical tool for phosphonates. A ³¹P NMR chemical shift for a compound identified as this compound has been reported at approximately 14.3 ppm[5]. This technique is highly sensitive to the chemical environment of the phosphorus atom[6][7].

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for the analysis of this compound. Given its polar nature, derivatization might be necessary to improve retention and detection[8][9]. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point[8][9]. Detection could be achieved using UV-Vis or mass spectrometry (LC-MS).

Biological Activity and Signaling Pathways

This compound has been primarily investigated for its role as a urease inhibitor and is also described as a protein phosphorylation inhibitor.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a target for the treatment of infections by urease-producing bacteria, such as Helicobacter pylori, and in agriculture to prevent the loss of urea-based fertilizers[10][11]. Phosphonates and phosphorodiamidates are known classes of urease inhibitors[11][12].

Proposed Mechanism of Action: this compound likely acts as a competitive, active-site directed inhibitor of urease[3][12]. Its structure mimics that of the substrate, urea, allowing it to bind to the active site of the enzyme. The phosphonate group can then interact with the nickel ions in the active site, leading to inhibition of the enzyme's catalytic activity[3][12]. This interaction may involve the formation of a covalent but reversible phosphoacyl-enzyme intermediate.

Protein Kinase Inhibition

This compound is also reported to be an inhibitor of protein phosphorylation[1]. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins[13][14]. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets[15][16][17].

The specific protein kinases that are inhibited by this compound and the downstream signaling pathways affected have not been elucidated in the available literature. Further research is required to identify its specific molecular targets within the human kinome and to understand the functional consequences of its inhibitory activity.

Conclusion and Future Directions

This compound is a compound with established urease inhibitory activity and potential as a protein kinase inhibitor. While its fundamental chemical properties are known, there is a need for more detailed experimental data, particularly regarding its synthesis, analytical characterization, and the specific molecular mechanisms underlying its biological effects.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Establishing and validating a robust analytical method for its quantification in various matrices.

-

Elucidating the precise binding mode and inhibitory kinetics with urease through structural biology and enzyme kinetics studies.

-

Identifying the specific protein kinase targets and characterizing the downstream effects on cellular signaling pathways.

Such studies will be instrumental in fully understanding the therapeutic and research potential of this compound.

References

- 1. Item - Summary of 31P NMR chemical shifts observed in culture supernatants of various phn strains grown with various organophosphonates.a - figshare - Figshare [figshare.com]

- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibitors of signal transduction protein kinases as targets for cancer therapy [nens.yellowcouch.org]

- 16. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]

- 17. scbt.com [scbt.com]

N-acetylaminomethylphosphonate: A Technical Guide for Researchers

CAS Number: 57637-97-5 Chemical Name: (Acetamidomethyl)phosphonic acid

This technical guide provides an in-depth overview of N-acetylaminomethylphosphonate, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, biological activities, relevant experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a phosphonic acid derivative. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C3H8NO4P | [1] |

| Molecular Weight | 153.07 g/mol | [1] |

| Appearance | White to off-white solid | |

| pKa | 2.25 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water | |

| InChI Key | FDNUAHPLMXZWLS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)NCP(=O)(O)O | [1] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its inhibitory effects on specific enzymes, suggesting its potential in various research and therapeutic applications.

Urease Inhibition

Protein Phosphorylation Inhibition

As a phosphonic acid derivative, this compound is suggested to act as a general inhibitor of protein phosphorylation.[3] Protein kinases are crucial enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins. Their dysregulation is implicated in numerous diseases, including cancer. By mimicking the phosphate group, phosphonic acids can interfere with the binding of substrates or ATP to the kinase active site. The N-C-P molecular fragment is a key feature that allows it to act as an analogue of amino acids, where the carboxylic group is replaced by a phosphonic acid, potentially enabling it to interact with the active sites of enzymes that recognize amino acid motifs.[3]

Experimental Protocols

Synthesis of (Acetamidomethyl)phosphonic Acid

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general and widely used method for the synthesis of aminophosphonic acids is the Kabachnik-Fields reaction . This one-pot reaction typically involves the condensation of an amine, a carbonyl compound (in this case, formaldehyde), and a dialkyl phosphite.

A plausible synthetic workflow for this compound is outlined below:

General Steps:

-

Formation of the Schiff base/N-acylimine intermediate: Acetamide reacts with formaldehyde to form N-(hydroxymethyl)acetamide.

-

Nucleophilic addition of phosphite: The dialkyl phosphite then undergoes a nucleophilic addition to the intermediate.

-

Hydrolysis: The resulting dialkyl (acetamidomethyl)phosphonate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ester groups and yield the final phosphonic acid product.

Urease Inhibition Assay

A common method to determine the urease inhibitory activity of a compound is to measure the amount of ammonia produced from the enzymatic hydrolysis of urea.

References

- 1. researchgate.net [researchgate.net]

- 2. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Activity of N-acetylaminomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N-acetylaminomethylphosphonate, a molecule of interest for its biological activities, including enzyme inhibition. This document details synthetic methodologies, presents key quantitative data, and outlines the known biological functions and mechanisms of action.

Introduction

This compound is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), a well-known metabolite of the herbicide glyphosate. The addition of the acetyl group modifies the molecule's chemical properties and biological activity, making it a subject of interest in biochemical and pharmacological research. Notably, it has been investigated for its role as an inhibitor of specific enzymes, such as ureases and protein kinases. This guide will explore the primary routes for its chemical synthesis and delve into its characterized biological effects.

Synthesis Pathways

The synthesis of this compound is typically achieved through the acetylation of its precursor, aminomethylphosphonic acid (AMPA). The overall synthesis can be considered a two-stage process: the synthesis of AMPA, followed by its N-acetylation.

Synthesis of Aminomethylphosphonic Acid (AMPA)

A common and convenient method for the preparation of AMPA involves the reaction of N-(hydroxymethyl)benzamide with phosphorus trichloride in acetic acid, followed by acid hydrolysis. This method, with slight modifications, has proven to be an effective route to the precursor.

Experimental Protocol: Synthesis of Aminomethylphosphonic Acid

-

Materials: N-(hydroxymethyl)benzamide, phosphorus trichloride (PCl₃), acetic acid (AcOH), 8 M hydrochloric acid (HCl), methanol (MeOH), pyridine or methyloxirane.

-

Procedure:

-

Phosphorus trichloride (0.10 mol) is added dropwise to a well-stirred mixture of N-(hydroxymethyl)benzamide (0.10 mol) and acetic acid (20 mL) at a temperature of 10-25°C.

-

The mixture is then heated to reflux for 1 hour.

-

After reflux, the mixture is evaporated to remove volatile components.

-

8 M aqueous HCl (50 mL) is added to the residue, and this mixture is refluxed overnight to hydrolyze the intermediate.

-

The resulting mixture is cooled to 20°C, and the precipitated benzoic acid is removed by filtration and washed with water.

-

The filtrate is evaporated under reduced pressure. The residue is dissolved in boiling water (20 mL).

-

Gradual addition of methanol (100 mL) induces the crystallization of aminomethylphosphonic acid.

-

The pH of the mixture is adjusted to 5-6 with pyridine or methyloxirane, and the mixture is stored in a refrigerator overnight to complete crystallization.

-

The crystalline product is collected by filtration, washed with methanol, and dried.

-

N-acetylation of Aminomethylphosphonic Acid

The final step in the synthesis is the acetylation of the amino group of AMPA. This can be achieved using standard acetylating agents such as acetic anhydride or acetyl chloride. A general procedure using acetyl chloride in an aqueous medium is described below.

Experimental Protocol: Synthesis of this compound

-

Materials: Aminomethylphosphonic acid (AMPA), sodium acetate trihydrate, brine solution (36% aqueous NaCl), acetone, acetyl chloride, concentrated HCl.

-

Procedure:

-

Sodium acetate trihydrate (1.5 equivalents) is dissolved in a brine solution.

-

Aminomethylphosphonic acid (1 equivalent) is added to this solution. If the starting material is not fully soluble, a minimal amount of a co-solvent like acetone can be added.

-

Acetyl chloride (1.1 equivalents) dissolved in a small amount of acetone is added dropwise to the mixture with vigorous stirring at room temperature.

-

The reaction mixture is stirred for an additional hour.

-

The solution is then acidified with concentrated HCl.

-

The this compound product, which is sparingly soluble in the acidified brine, precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like methanol/water.[1]

-

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and biological activity of this compound and its precursors.

| Parameter | Value | Compound | Method/Conditions | Reference |

| Synthesis Yield | Not explicitly reported for the full two-step synthesis. | This compound | - | - |

| Spectroscopic Data | ||||

| 31P NMR Chemical Shift (δ) | 14.3 ppm | This compound | In reaction mixture after enzymatic synthesis | [2] |

| 31P NMR Chemical Shift (δ) | 9.2 ppm | Aminomethylphosphonic acid (precursor) | In reaction mixture | [2] |

| Biological Activity | ||||

| Urease Inhibition (Ki) | 13 ± 0.8 µM | N,N-dimethylaminomethylphosphonic acid (a related compound) | Bacillus pasteurii urease | [3] |

| Urease Inhibition (Ki) | 0.62 ± 0.09 µM | N,N-dimethylaminomethylphosphonic acid (a related compound) | Canavalia ensiformis (jack bean) urease | [3] |

| Protein Kinase Inhibition | Inhibitory properties reported, but specific IC₅₀/Kᵢ values are not readily available in the searched literature. | This compound | General biochemical assays | [4] |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Logical Relationship of Urease Inhibition

Caption: Mechanism of urease inhibition by this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of several enzymes, with its activity against ureases being the most characterized.

Urease Inhibition

Ureases are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, and also contributes to the loss of nitrogen from urea-based fertilizers in agriculture. N-substituted aminomethylphosphonic acids have been shown to be effective inhibitors of urease.[3] These compounds likely act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (urea) from binding and being hydrolyzed. The phosphonate group is thought to play a key role in coordinating with the nickel ions in the urease active site.

Protein Phosphorylation Inhibition

There are reports suggesting that this compound acts as an inhibitor of protein phosphorylation.[4] This implies that it may interfere with the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways by transferring phosphate groups to proteins. The precise mechanism of inhibition and the specific protein kinases targeted by this compound are not well-documented in publicly available literature. Further research is needed to elucidate the specifics of this inhibitory activity, including the determination of IC₅₀ or Kᵢ values for various kinases.

Experimental Protocol: General Protein Kinase Inhibition Assay

-

Principle: A generic kinase assay measures the transfer of a phosphate group from ATP to a substrate (a generic protein like myelin basic protein or a specific peptide). The inhibition by a compound like this compound is quantified by the reduction in phosphorylation.

-

Materials: Active kinase, kinase buffer, ATP (can be radiolabeled [γ-³²P]ATP or used in a system with luminescence-based detection of ADP), protein or peptide substrate, this compound (as inhibitor), and a detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a luminometer for ADP-Glo™ type assays).

-

Procedure (Illustrative example with radiometric detection):

-

Prepare a reaction mixture containing the kinase buffer, the protein/peptide substrate, and the active kinase enzyme.

-

Add varying concentrations of this compound to different reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unreacted [γ-³²P]ATP.

-

Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity).

-

Conclusion

This compound is a synthetically accessible molecule with demonstrated biological activity, particularly as a urease inhibitor. The synthetic routes are well-established, proceeding through the key intermediate aminomethylphosphonic acid. While its role as a protein phosphorylation inhibitor is noted, this area requires further detailed investigation to identify specific kinase targets and quantify the inhibitory potency. This guide provides a foundational resource for researchers interested in the synthesis and application of this compound in drug development and biochemical studies.

References

N-acetylaminomethylphosphonate molecular weight and formula

An In-depth Technical Guide to N-acetylaminomethylphosphonate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for assessing its potential as a urease and protein kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Physicochemical Properties

This compound, also known as (acetamidomethyl)phosphonic acid, is a phosphonic acid derivative.[1][2] It is structurally related to (aminomethyl)phosphonic acid, with an acetyl group attached to the amino group.[1][2] This compound is of interest in biochemical research due to its potential inhibitory properties against enzymes such as ureases and protein kinases.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C3H8NO4P | [2][3][4] |

| Molecular Weight | 153.07 g/mol | [2][4] |

| Monoisotopic Mass | 153.01909473 Da | [2][3] |

| CAS Number | 57637-97-5 | [1][3] |

| IUPAC Name | acetamidomethylphosphonic acid | [2] |

| Canonical SMILES | CC(=O)NCP(=O)(O)O | [2][3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 86.6 Ų | [2][3] |

Potential Biological Activity

This compound has been identified as a potential inhibitor of both ureases and protein kinases.[1] Urease inhibitors are valuable in agriculture to prevent the rapid hydrolysis of urea-based fertilizers, reducing ammonia volatilization and improving nitrogen uptake efficiency by plants.[5] In the biomedical field, urease inhibitors are investigated for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug development.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard protocols for assessing the inhibitory activity of a compound like this compound against urease and protein kinases.

Urease Inhibition Assay

This protocol is based on the Berthelot method, which measures the concentration of ammonia produced from the hydrolysis of urea by urease.

Materials:

-

Jack bean urease

-

Urea solution (e.g., 50 mM in HEPES buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

This compound (test compound)

-

Thiourea or Acetohydroxamic acid (positive control)

-

Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)

-

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of the test compound solution to each well. For the positive control, add a known urease inhibitor like thiourea. For the negative control (100% activity), add 10 µL of the solvent.

-

Add 10 µL of jack bean urease solution (e.g., 1 unit/well) to each well.

-

Mix and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of 50 mM urea solution to each well and continue the incubation at 37°C for 15 minutes.

-

To determine the ammonia concentration, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.[1]

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

Protein Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into a substrate.

Materials:

-

Purified protein kinase of interest

-

Specific substrate peptide or protein for the kinase

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]-ATP

-

This compound (test compound)

-

Staurosporine or other known kinase inhibitor (positive control)

-

LDS sample buffer

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Set up the kinase reaction in a microcentrifuge tube. For a 25 µL reaction, combine:

-

5 µL of diluted test compound or control

-

10 µL of a solution containing the protein kinase (e.g., 200 ng) and substrate (e.g., 2 µg) in kinase assay buffer.[2]

-

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of [γ-³²P]-ATP solution (to a final concentration of 0.1 mM).[2]

-

Incubate the reaction at 30°C for 30 minutes.[2]

-

Terminate the reaction by adding 7 µL of 4x LDS sample buffer.[2]

-

Heat the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the total protein by staining with Coomassie Blue.

-

Detect the incorporated radioactivity by exposing the dried gel to a phosphorimager screen or autoradiography film.

-

Quantify the band corresponding to the phosphorylated substrate to determine the level of kinase inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative experimental workflow for screening kinase inhibitors and a key signaling pathway that is regulated by kinases, which could be a target for compounds like this compound.

Caption: Workflow for a radiometric protein kinase inhibition assay.

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

References

An In-depth Technical Guide to the Mechanism of Action of N-acetylaminomethylphosphonate in Biochemical Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of N-acetylaminomethylphosphonate's Bioactivity

This compound is a synthetic organophosphorus compound that has garnered attention for its inhibitory effects within specific biochemical pathways. Its mechanism of action is primarily centered on the competitive inhibition of the enzyme urease. Phosphonates, as a class of compounds, are recognized for their structural similarity to phosphates and carboxylates, allowing them to act as stable mimics of tetrahedral transition states in enzymatic reactions or as isosteric analogs of phosphate substrates.[1][2] Their inherent resistance to hydrolysis contributes to their efficacy as enzyme inhibitors.[1][2][3]

The primary biochemical pathway influenced by this compound is urea hydrolysis, a reaction catalyzed by urease. This enzyme is crucial for organisms that utilize urea as a nitrogen source and is a key virulence factor for certain pathogenic bacteria.[4][5]

Urease Inhibition: The Primary Mechanism of Action

N-substituted aminomethylphosphonic acids, including this compound, have been specifically designed as inhibitors of urease.[6] The active site of urease contains two nickel ions that are essential for catalysis. This compound is believed to competitively inhibit urease by binding to these nickel ions, thereby blocking the active site and preventing the hydrolysis of urea. This inhibitory action is significant in both agricultural and medical contexts, as it can reduce the loss of nitrogen from urea-based fertilizers and can combat infections by urease-producing bacteria.[4][5]

Biochemical Pathway of Urease Action and Inhibition

The following diagram illustrates the enzymatic action of urease on urea and the proposed mechanism of inhibition by this compound.

Caption: Urease catalytic cycle and its competitive inhibition.

Quantitative Analysis of Urease Inhibition

| Inhibitor | Enzyme Source | Ki (μM) | Reference |

| N,N-dimethylaminomethanephosphonic acid | Bacillus pasteurii urease | 13 ± 0.8 | [6] |

| N,N-dimethylaminomethanephosphonic acid | Jack bean (Canavalia ensiformis) urease | 0.62 ± 0.09 | [6] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-substituted aminomethylphosphonic acids can be adapted for this compound. The following is a representative protocol.

Caption: General synthesis workflow for this compound.

Detailed Methodology:

-

Combine equimolar amounts of acetamide, paraformaldehyde, and diethyl phosphite.

-

Heat the mixture at 80°C for approximately 3 hours.

-

After cooling, dilute the reaction mixture with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The final product, this compound, can be further purified using appropriate chromatographic techniques.

Urease Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of this compound against urease.

Caption: Workflow for a typical urease inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of jack bean urease in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of urea in the same buffer.

-

Prepare a series of dilutions of this compound in the buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the urease solution to each well.

-

Add varying concentrations of the this compound solution to the test wells. Add buffer to the control wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the urea solution to all wells.

-

-

Ammonia Detection (Berthelot Reaction):

-

After a specific incubation time (e.g., 30 minutes) at 37°C, stop the enzymatic reaction.

-

Add a phenol-nitroprusside reagent followed by an alkaline hypochlorite solution to each well.

-

Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance of the resulting blue-green indophenol complex at approximately 630 nm using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

The primary mechanism of action of this compound is the competitive inhibition of urease. Its structural characteristics as a phosphonate allow it to effectively bind to the active site of the enzyme, preventing the hydrolysis of urea. This targeted inhibitory activity makes it a compound of interest for applications in agriculture and medicine. The provided experimental protocols offer a framework for the synthesis and evaluation of this compound and similar compounds as urease inhibitors. Further research to determine the specific kinetic parameters of this compound and to explore its effects in more complex biological systems is warranted.

References

- 1. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of N-Acetylaminomethylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-acetylaminomethylphosphonate (NA-AMP), a compound of interest in biochemical and pharmaceutical research. Due to limited publicly available data on this specific molecule, this guide synthesizes information on its known chemical properties, outlines detailed experimental protocols for determining its solubility and stability profiles, and presents a framework for data presentation. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of NA-AMP and related compounds.

Introduction

This compound, also known as (acetamidomethyl)phosphonic acid, is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), a primary metabolite of the widely used herbicide glyphosate.[1][2] Its chemical structure, featuring both an acetamide and a phosphonic acid group, suggests unique physicochemical properties that are pertinent to its potential applications, including as a urease inhibitor.[3][4] A thorough understanding of its solubility and stability is critical for any application, from laboratory research to potential therapeutic development.

This guide addresses the current knowledge gap by providing a structured approach to characterizing the solubility and stability of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57637-97-5 | [3][5] |

| Molecular Formula | C3H8NO4P | [4][5] |

| Molecular Weight | 153.07 g/mol | [5] |

| Canonical SMILES | CC(=O)NCP(=O)(O)O | [4] |

| Predicted pKa | 2.25 ± 0.10 | [4] |

| Appearance | White solid | [5] |

Solubility of this compound

Quantitative data on the solubility of this compound in various solvents is not extensively reported in the public domain. However, based on its structure, which contains both polar (phosphonic acid, amide) and non-polar (methyl) groups, its solubility is expected to be highly dependent on the solvent system and pH.

Expected Solubility Profile

-

Aqueous Solubility: The presence of the phosphonic acid group suggests that solubility in water will be significant and pH-dependent. At higher pH values, where the phosphonic acid is deprotonated, solubility is expected to increase.

-

Organic Solvents: Solubility in non-polar organic solvents is likely to be limited. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) may offer better solubility.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

A range of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Data Presentation

The results of the solubility studies should be presented in a clear and concise tabular format for easy comparison.

Table 2: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 3) | 25 | Experimental Data | Calculated Value |

| Water (pH 7) | 25 | Experimental Data | Calculated Value |

| Water (pH 9) | 25 | Experimental Data | Calculated Value |

| Methanol | 25 | Experimental Data | Calculated Value |

| Ethanol | 25 | Experimental Data | Calculated Value |

| Acetonitrile | 25 | Experimental Data | Calculated Value |

| DMSO | 25 | Experimental Data | Calculated Value |

| Water (pH 7) | 37 | Experimental Data | Calculated Value |

Stability of this compound

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[6] Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[7][8]

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield aminomethylphosphonic acid and acetic acid. The phosphonic acid esters, if formed during synthesis, can also be hydrolyzed.

-

Oxidation: While the molecule does not contain highly susceptible functional groups, oxidative degradation should be investigated.

-

Photodegradation: Exposure to UV or visible light may induce degradation.

-

Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H2O2)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) in an oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method.

-

Data Analysis:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Propose potential degradation pathways.

-

Data Presentation

The results of the stability studies should be summarized in a table to facilitate the understanding of the compound's stability profile.

Table 3: Illustrative Stability Data for this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| 0.1 N HCl | 24 h | 60 | Experimental Data | Identity and % |

| 0.1 N NaOH | 8 h | 25 | Experimental Data | Identity and % |

| 3% H2O2 | 24 h | 25 | Experimental Data | Identity and % |

| Dry Heat (Solid) | 7 days | 80 | Experimental Data | Identity and % |

| Photostability (Solution) | As per ICH Q1B | 25 | Experimental Data | Identity and % |

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for Solubility Determination of this compound.

Caption: Workflow for Forced Degradation Study of this compound.

Conclusion

References

- 1. (Aminomethyl)phosphonic acid | CH6NO3P | CID 14017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 57637-97-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Aminomethyl phosphonic acid N-acetyl | LGC Standards [lgcstandards.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. scispace.com [scispace.com]

N-Acetylaminomethylphosphonate: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaminomethylphosphonate is a synthetic organophosphorus compound with demonstrated potential in biochemical research, particularly as an enzyme inhibitor. This technical guide provides an in-depth overview of its core applications, focusing on its role as an inhibitor of ureases and protein kinases. This document summarizes key quantitative data for structurally related compounds, outlines detailed experimental protocols for assessing its inhibitory activity, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is a phosphonic acid derivative characterized by an N-acetylated aminomethyl group attached to a phosphorus atom. It is a structural analog of aminomethylphosphonic acid.[1] Its utility in biochemistry stems from its ability to act as an inhibitor of specific enzymes, making it a valuable tool for studying enzymatic mechanisms and a potential lead compound in drug discovery. The primary applications explored in this guide are its inhibitory effects on urease and protein kinases.[1]

Urease Inhibition

Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbamate. They are crucial for nitrogen metabolism in various organisms and are significant virulence factors in pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis. Inhibition of urease is a key strategy for the treatment of infections caused by these bacteria. N-substituted aminomethylphosphonic acids, which are structurally very similar to this compound, have been shown to be effective competitive reversible inhibitors of urease.

Quantitative Data for Urease Inhibition by N-Substituted Aminomethylphosphonic Acids

| Compound | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |

| N-methylaminomethane-P-methylphosphinic acid | Proteus mirabilis urease | Competitive, Reversible | Not Reported | 36 ± 3 |

| N,N-dimethylaminomethane-P-methylphosphinic acid | Proteus mirabilis urease | Competitive, Reversible | Not Reported | 154 ± 6 |

| N,N-dimethylaminomethane-P-methylphosphinic acid | Bacillus pasteurii urease | Competitive, Reversible | 0.62 ± 0.09 | Not Reported |

Data sourced from a study on N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as urease inhibitors.[2]

Experimental Protocol: Urease Inhibition Assay

The following protocol is a generalized method for determining the urease inhibitory activity of this compound, based on the indophenol blue assay which measures ammonia production.[2][3]

Materials:

-

Urease enzyme (e.g., from Jack bean or Bacillus pasteurii)

-

Urea solution (e.g., 30 mM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (test inhibitor)

-

Hydroxyurea or Acetohydroxamic acid (positive control)[2][3]

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., phosphate buffer). Prepare fresh solutions of urea, phenol-nitroprusside, and alkaline hypochlorite.

-

Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing phosphate buffer, urea solution, and varying concentrations of the test inhibitor. Include a control group with no inhibitor and a positive control group.

-

Enzyme Incubation: Initiate the enzymatic reaction by adding the urease enzyme solution to each well.

-

Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes).[3]

-

Color Development: Stop the reaction and develop the color by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution. This will react with the ammonia produced to form a blue-colored indophenol.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 625 nm using a spectrophotometer.[3]

-

Calculation of Inhibition: The percentage of urease inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

IC50 and Ki Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic analysis using Lineweaver-Burk or Dixon plots.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major target for drug development. This compound has been identified as a potential inhibitor of protein phosphorylation, likely acting by binding to the active site of protein kinases.[1]

Experimental Protocol: Protein Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of this compound against a specific protein kinase. This protocol is based on a generic kinase assay measuring the transfer of phosphate from ATP to a substrate.[4][5][6]

Materials:

-

Purified protein kinase of interest

-

Specific peptide or protein substrate for the kinase

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

This compound (test inhibitor)

-

Staurosporine or other known kinase inhibitor (positive control)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody, or [γ-³²P]ATP for radiometric assay)

-

Luminometer, fluorescence reader, or scintillation counter

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a positive control.[7]

-

Enzyme and Substrate Addition: Add the protein kinase and its specific substrate to the wells.[7]

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.[7]

-

Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.

-

Calculation of Inhibition and IC50: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

While the specific intracellular signaling pathways directly modulated by this compound are not yet well-documented, its potential as a protein kinase inhibitor suggests it could interfere with major signaling cascades such as the MAPK or PI3K/Akt pathways. The following diagrams illustrate a generalized mechanism of kinase inhibition and a typical experimental workflow for screening potential inhibitors.

Caption: Generalized signaling pathway illustrating kinase inhibition.

Caption: Experimental workflow for screening enzyme inhibitors.

Conclusion

This compound and its structural analogs represent a promising class of compounds for biochemical research and therapeutic development. Their demonstrated ability to inhibit key enzymes such as ureases and protein kinases warrants further investigation. The protocols and data presented in this guide provide a framework for researchers to explore the potential applications of this compound in their respective fields. Future studies should focus on elucidating its specific molecular targets and its effects on cellular signaling pathways to fully realize its therapeutic potential.

References

- 1. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological effects of sub-lethal doses of glyphosate and AMPA on cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glyphosate and aminomethylphosphonic acid metabolite (AMPA) modulate the phenotype of murine melanoma B16-F1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Acetamidomethyl)phosphonic Acid Research

This technical guide provides a comprehensive literature review of (acetamidomethyl)phosphonic acid and its derivatives, focusing on its synthesis, physicochemical properties, and biological activity. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential of phosphonic acids as therapeutic agents.

Introduction

(Acetamidomethyl)phosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These compounds are structural analogs of natural α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety.[1] This structural similarity allows them to act as mimetics of amino acids or as transition state analogs for enzymatic reactions involving peptide bonds, making them a subject of interest in medicinal chemistry and drug discovery.[2][3] The carbon-phosphorus (C-P) bond in phosphonates is highly stable against chemical and enzymatic degradation compared to the phosphate ester (P-O-C) bond, which imparts significant biological stability to these molecules.[4][5] Research into phosphonic acids has revealed their potential as herbicides, enzyme inhibitors, and antibacterial agents.[6][7][8]

Synthesis of (Acetamidomethyl)phosphonic Acid

The synthesis of α-aminophosphonic acids can be achieved through several methods. For N-acyl derivatives like (acetamidomethyl)phosphonic acid, the Engelmann and Pick's procedure is a highly relevant synthetic route.[9] This method involves the reaction of an amide (acetamide), formaldehyde, and a phosphorus source like phosphorus trichloride.[9]

Engelmann and Pick's Reaction Workflow

The proposed mechanism for this reaction begins with the formation of a N-(hydroxymethyl)amide intermediate from the reaction of acetamide and formaldehyde.[9] This intermediate then reacts with phosphorus trichloride, which converts the hydroxyl group into a good leaving group. A subsequent phosphate-phosphonate rearrangement or nucleophilic substitution by another phosphorus trichloride molecule leads to the formation of the C-P bond.[9] The final step is the hydrolysis of the phosphorus-chlorine bonds to yield the phosphonic acid.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₃H₈NO₄P | [11] |

| Molecular Weight | 153.07 g/mol | [11] |

| IUPAC Name | (acetamidomethyl)phosphonic acid | [11] |

| Synonyms | N-Acetylaminomethylphosphonate | [11] |

| Canonical SMILES | CC(=O)NCP(=O)(O)O | [11] |

Biological Activity and Applications

Phosphonic acids have garnered significant attention for their wide range of biological activities.[5] They can act as potent inhibitors of enzymes by mimicking the transition state of substrate hydrolysis.[2]

Inhibition of Metallo-β-lactamases (MβLs)

A key application of (acetamidomethyl)phosphonic acid derivatives is their activity as inhibitors of metallo-β-lactamases (MβLs).[12] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. A study investigating a series of acetamidophosphonic compounds demonstrated their inhibitory activity against the MβLs NDM-1 and CcrA.[12] The results indicated that both the acetamido linker and the position of substituents on an associated phenyl ring were crucial for the inhibitory capabilities of these compounds.[12]

Quantitative Inhibition Data

The following table summarizes the 50% inhibitory concentration (IC50) values for selected acetamidophosphonic acid derivatives against NDM-1 and CcrA metallo-β-lactamases.[12]

| Compound | Target Enzyme | IC50 (µM) |

| Compound 4 | NDM-1 | 17-354 |

| Compound 5 | NDM-1 | 17-354 |

| Compound 7 | NDM-1 | 17-354 |

| Compound 9 | NDM-1 | 17-354 |

| Compound 10 | NDM-1 | 17-354 |

| Compound 4 | CcrA | 17-354 |

| Compound 5 | CcrA | 17-354 |

| Compound 7 | CcrA | 17-354 |

| Compound 9 | CcrA | 17-354 |

| Compound 10 | CcrA | 17-354 |

Note: The source provides a range for the IC50 values of the active compounds.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of (acetamidomethyl)phosphonic acid, based on established procedures for similar compounds.[9][12]

Synthesis via Engelmann and Pick's Procedure

This protocol is a hypothetical procedure based on the general method described by Villemin and Didi.[9]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place acetamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Reagents : Cool the flask in an ice bath. Add phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution.

-

Intermediate Formation : Add a solution of formaldehyde (1 equivalent, e.g., as paraformaldehyde) in the same solvent dropwise to the reaction mixture.

-

Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or NMR.

-

Hydrolysis : After cooling the reaction mixture, carefully and slowly add water to hydrolyze the P-Cl bonds. This step is exothermic and will release HCl gas.

-

Workup and Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure (acetamidomethyl)phosphonic acid.

Metallo-β-lactamase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 values of inhibitors against MβLs.[12]

-

Enzyme and Substrate Preparation : Prepare stock solutions of the purified MβL enzyme (e.g., NDM-1) and a chromogenic substrate (e.g., nitrocefin) in an appropriate assay buffer (e.g., HEPES buffer with ZnSO₄).

-

Inhibitor Preparation : Prepare a series of dilutions of the (acetamidomethyl)phosphonic acid derivative in the assay buffer.

-

Assay : In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Reaction : Start the enzymatic reaction by adding the nitrocefin substrate to each well.

-

Measure Activity : Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

-

Data Analysis : Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

- 1. mdpi.com [mdpi.com]

- 2. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of phosphonic and phosphinic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 10. NMR, crystal structure and FAB mass spectral studies of morpholinomethylphosphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. CN104822694A - Process for the preparation of phosphonic acid monomers - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-acetylaminomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaminomethylphosphonate is a molecule of interest in various fields, including drug development and environmental analysis, due to its structural similarity to glyphosate and its N-acetylated derivatives. Accurate and sensitive detection methods are crucial for understanding its metabolic fate, toxicological profile, and environmental impact. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique. The methodologies described are based on established protocols for structurally related compounds, such as N-acetyl glyphosate.

Analytical Methods Overview

The primary method for the quantification of this compound is LC-MS/MS. This technique offers the requisite selectivity and sensitivity for detecting this polar compound in complex matrices. Other chromatographic methods, such as Gas Chromatography (GC), would necessitate derivatization to increase volatility, adding complexity to the sample preparation process.

LC-MS/MS methods can be broadly categorized based on the chromatographic separation mode:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like this compound. It typically uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

-

Reversed-Phase Liquid Chromatography (RPLC) with Derivatization: While challenging for the underivatized analyte due to its high polarity, RPLC can be employed after a derivatization step. Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can decrease the polarity of the analyte, allowing for separation on standard C18 columns.

This application note will focus on a HILIC-LC-MS/MS method, as it allows for the direct analysis of the underivatized compound, simplifying the workflow.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-acetylated phosphonates using LC-MS/MS. The data is compiled from studies on analogous compounds and represents expected performance metrics for a validated method for this compound.

| Parameter | N-acetyl glyphosate (Food Matrices)[1] | N-acetyl glufosinate (Soybeans) |

| Linearity (R²) ** | > 0.99 | > 0.99 |

| Limit of Quantification (LOQ) | 20 ng/g | 0.05 mg/kg |

| Limit of Detection (LOD) | Not Reported | Not Reported |

| Recovery (%) | 70 - 120% (generally) | 90 - 110% |

| Precision (RSD %) ** | < 25% | < 15% |

Experimental Protocol: HILIC-LC-MS/MS Method

This protocol details a method for the extraction and quantification of this compound from a biological matrix (e.g., plasma, urine, or tissue homogenate).

Materials and Reagents

-

This compound analytical standard

-

This compound-¹³C,¹⁵N (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18 MΩ·cm)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Oasis HLB Solid Phase Extraction (SPE) cartridges

-

0.22 µm syringe filters (PVDF)

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma), add the internal standard solution.

-

Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte with 3 mL of 80% methanol in water.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-10 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the analytical standard. A hypothetical transition for this compound (M-H)⁻ could be m/z 152 -> m/z 79 (PO₃⁻). The internal standard would have a corresponding mass shift.

-

Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Analysis and Quantification

Quantification is performed using a calibration curve prepared by spiking known concentrations of the this compound analytical standard into a blank matrix and subjecting it to the same sample preparation procedure. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow Diagram

References

Application Note: Quantification of N-acetylaminomethylphosphonate in Biological Matrices using HPLC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of N-acetylaminomethylphosphonate (N-acetyl-AMPA) in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). N-acetyl-AMPA is a metabolite of aminomethylphosphonic acid (AMPA), which itself is a primary degradation product of the widely used herbicide, glyphosate. Monitoring its levels is crucial for toxicological and environmental assessments. The presented protocol outlines a direct analysis approach, without the need for derivatization, ensuring a streamlined and efficient workflow. The method has been validated for key performance parameters including linearity, accuracy, precision, and limits of detection and quantification.

Introduction

This compound (N-acetyl-AMPA) is a key metabolite in the degradation pathway of glyphosate, one of the most extensively used herbicides globally. As a secondary metabolite, its presence and concentration in biological and environmental samples can provide insights into the metabolic fate of glyphosate. Accurate and sensitive quantification of N-acetyl-AMPA is therefore essential for comprehensive risk assessments and toxicological studies.

This protocol details a highly sensitive micro liquid chromatography-tandem mass spectrometry (microLC-MS/MS) method for the simultaneous quantification of N-acetyl-AMPA and other related polar pesticides. The method is applicable to a range of biological matrices and offers high throughput capabilities with a short chromatographic run time.

Experimental Protocol

Sample Preparation

A streamlined sample preparation procedure is critical for achieving accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific matrix. To prevent analyte loss, it is advisable to use plastic consumables wherever possible, as phosphonates can adhere to glass surfaces[1].

For Liquid Samples (e.g., Plasma, Serum, Urine):

-

To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled N-acetyl-AMPA).

-

Add 390 µL of a precipitation solution (e.g., acetonitrile or a mixture of 50 mM acetic acid and 10 mM EDTA in water) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

For highly concentrated samples, a further dilution with the initial mobile phase may be necessary.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

For Solid Samples (e.g., Tissue, Feed):

-

Homogenize 1 g of the sample.

-

Add 5 mL of an extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water)[1].

-

Add the internal standard.

-

Shake vigorously for 20 minutes.

-

Centrifuge at 5,000 rpm for 15 minutes.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE). An Oasis HLB column is a suitable choice for this purpose[1].

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the sample extract.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Conditions

Chromatographic Separation:

-

System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A column suitable for polar compounds, such as a Hypercarb column or a mixed-mode column with anion and cation exchange capabilities[2][3][4].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.5 min: Return to 5% B

-

7.5-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Detection:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode[1].

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ion transitions for N-acetyl-AMPA need to be determined by infusing a standard solution into the mass spectrometer. As a starting point, one could predict potential transitions based on the structure of N-acetyl-AMPA (C3H8NO4P, molecular weight: 153.08 g/mol ). A likely precursor ion in negative mode would be [M-H]⁻ at m/z 152.0. Fragmentation could involve the loss of the acetyl group or cleavage of the C-P bond.

-

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:

-

Linearity and Range: The linearity of the method should be assessed by analyzing a series of calibration standards over a defined concentration range.

-